1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylmethylthiopropyl)piperazine
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Overview
Description
1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylmethylthiopropyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylmethylthiopropyl)piperazine typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzyl chloride, piperazine, and thiol-containing compounds. The reaction conditions may involve:
Step 1: Nucleophilic substitution of 4-fluorobenzyl chloride with piperazine to form a bis(4-fluorophenyl)methyl-piperazine intermediate.
Step 2: Addition of a thiol-containing compound to the intermediate under basic conditions to introduce the thiopropyl group.
Step 3: Hydroxylation of the thiopropyl group to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylmethylthiopropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiopropyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiopropyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylmethylthiopropyl)piperazine involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(Bis(4-fluorophenyl)methyl)piperazine: Lacks the thiopropyl and hydroxyl groups.
4-(2-Hydroxy-3-phenylmethylthiopropyl)piperazine: Lacks the bis(4-fluorophenyl)methyl group.
Uniqueness
1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylmethylthiopropyl)piperazine is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
CAS No. |
143759-79-9 |
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Molecular Formula |
C27H30F2N2OS |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-benzylsulfanyl-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C27H30F2N2OS/c28-24-10-6-22(7-11-24)27(23-8-12-25(29)13-9-23)31-16-14-30(15-17-31)18-26(32)20-33-19-21-4-2-1-3-5-21/h1-13,26-27,32H,14-20H2 |
InChI Key |
YALIXOJWFVJMQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(CSCC2=CC=CC=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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